molecular formula C8H8FNO2 B1266950 2-Amino-2-(3-fluorophenyl)acetic acid CAS No. 7292-74-2

2-Amino-2-(3-fluorophenyl)acetic acid

Cat. No.: B1266950
CAS No.: 7292-74-2
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, which is also bonded to a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Strecker Synthesis: : One common method for preparing 2-Amino-2-(3-fluorophenyl)acetic acid is through the Strecker synthesis. This involves the reaction of 3-fluorobenzaldehyde with ammonium chloride and potassium cyanide to form 2-amino-2-(3-fluorophenyl)acetonitrile, which is then hydrolyzed to yield the desired amino acid.

      Reaction Conditions: The initial reaction is typically carried out in an aqueous medium at room temperature. The hydrolysis step can be performed under acidic or basic conditions, with acidic hydrolysis being more common.

  • Reductive Amination: : Another method involves the reductive amination of 3-fluorophenylacetic acid with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.

      Reaction Conditions: This reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-Amino-2-(3-fluorophenyl)acetic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

      Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Major Products: Imines, nitriles.

  • Reduction: : The compound can be reduced to form derivatives such as 2-amino-2-(3-fluorophenyl)ethanol.

      Common Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Major Products: 2-Amino-2-(3-fluorophenyl)ethanol.

  • Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

      Common Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Major Products: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Amino-2-(3-fluorophenyl)acetic acid serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.

Medicine

This compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.

    2-Amino-2-(3-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and biological activity.

Uniqueness

2-Amino-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This structural feature can influence its electronic properties, reactivity, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-2-(3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYBCZIDQKJNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297540
Record name α-Amino-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297540
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7292-74-2
Record name α-Amino-3-fluorobenzeneacetic acid
Source CAS Common Chemistry
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Record name 7292-74-2
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Record name α-Amino-3-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-DL-phenylglycine
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Synthesis routes and methods

Procedure details

Potassium cyanide (6.3, 0.1 mol) and ammonium carbonate (15.7 g, 0.2 mol) were dissolved in 50 mL of water (in a well ventilated fume hood). 3-Fluorobenzaldehyde (5.0 g, 0.04 mol) was dissolved in 50 mL of EtOH and added to the reaction. After stirring at reflux under nitrogen atmosphere for 17 hours, the reaction was cooled to 23° C., the pH adjusted to 2.0 by the addition of 5 N HCl and cooled to 5° C. The resulting hydantoin was collected, rinsed with cold water and vacuum dried giving 3.59 of an off-white solid. The hydantoin was hydrolyzed at reflux using 1 N NaOH giving 2-amino-2-(3-fluorophenyl)acetic acid which was esterified via Procedure H in methanol to give the title compound.
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0.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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